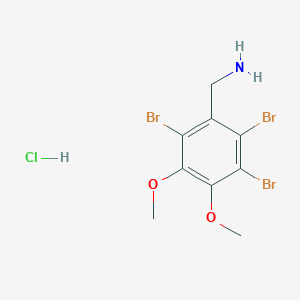

(2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine;hydrochloride

Description

(2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine hydrochloride is a brominated aromatic compound featuring a methanamine (-CH2NH2) group attached to a tribromo-dimethoxyphenyl core. The hydrochloride salt enhances its solubility and bioavailability. Key structural features influencing bioactivity include:

- Bromination pattern: Bromine atoms at positions 2, 3, and 6 contribute to halogen bonding with target enzymes.

- Substituents: Methoxy (-OCH3) groups at positions 4 and 5, and the methanamine group, modulate electronic properties and hydrogen-bonding capacity.

Properties

IUPAC Name |

(2,3,6-tribromo-4,5-dimethoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br3NO2.ClH/c1-14-8-6(11)4(3-13)5(10)7(12)9(8)15-2;/h3,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAITVQFZNKSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1Br)CN)Br)Br)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br3ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various cellular targets, including enzymes and receptors, which play crucial roles in cellular processes.

Mode of Action

For instance, some compounds inhibit the activity of enzymes, thereby altering the biochemical reactions they catalyze.

Biological Activity

(2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine;hydrochloride (CAS Number: 2503207-40-5) is a synthetic compound that belongs to the class of bromophenols. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

- Molecular Formula : C₉H₁₁Br₃ClNO₂

- Molecular Weight : 440.35 g/mol

- IUPAC Name : (2,3,6-tribromo-4,5-dimethoxyphenyl)methanamine hydrochloride

Biological Activity Overview

Research indicates that bromophenol derivatives exhibit various biological activities, particularly in enzyme inhibition and antimicrobial effects. The specific compound under investigation has shown promising results in these areas.

Enzyme Inhibition

A study on related bromophenol compounds demonstrated significant inhibition of metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase isoenzymes (CA I and CA II). The synthesized bromophenol derivatives exhibited Ki values ranging from 1.63 ± 0.11 nM to 25.67 ± 4.58 nM against these enzymes . The inhibition of these enzymes is particularly relevant for therapeutic applications in conditions such as glaucoma and neurodegenerative diseases like Alzheimer's.

| Enzyme | Ki Value (nM) |

|---|---|

| Human Carbonic Anhydrase I | 2.53 ± 0.25 to 25.67 ± 4.58 |

| Human Carbonic Anhydrase II | 1.63 ± 0.11 to 15.05 ± 1.07 |

| Acetylcholinesterase | 6.54 ± 1.03 to 24.86 ± 5.30 |

Case Studies

- Inhibition Studies : A recent study synthesized several bromophenol derivatives and tested their inhibitory effects on AChE and carbonic anhydrases. Among these, one derivative demonstrated a Ki value of 1.63 nM against hCA II, indicating a potent inhibitory effect that could be harnessed for drug development targeting neurodegenerative diseases .

- Antimicrobial Testing : Another investigation into the antimicrobial properties of bromophenols revealed that certain derivatives exhibited MIC values as low as 62.5 µg/mL against E. coli, showcasing their potential as alternative antimicrobial agents in the face of rising antibiotic resistance .

Scientific Research Applications

2.1 Antimicrobial Properties

Research indicates that (2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine hydrochloride exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2.2 Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase. Inhibitors of this enzyme are crucial for managing diabetes by slowing carbohydrate absorption in the intestine . The mechanism involves binding to the active site of the enzyme, which prevents substrate interaction.

Applications in Drug Development

3.1 Antidiabetic Agents

Given its role as an α-glucosidase inhibitor, (2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine hydrochloride is being researched for potential use in antidiabetic medications. By modulating glucose metabolism, it may help manage postprandial blood sugar levels effectively.

3.2 Anticancer Research

Emerging studies have suggested that brominated compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The specific mechanisms are under investigation but may involve disrupting cellular signaling pathways that control cell growth and survival .

Environmental Applications

The compound's brominated structure raises interest in environmental science, particularly in studying its effects as a potential biocide or as part of material formulations that require antimicrobial properties.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Their Bioactivities

The following table summarizes key structural analogs and their pharmacological profiles:

Notes:

- Bromine Content : Increasing bromine atoms (e.g., dimeric compounds) enhances enzyme inhibition due to stronger halogen bonding with catalytic residues (e.g., Arg221, Asp181 in PTP1B) .

- Substituent Effects: Methoxy vs. Hydroxyl: Methoxy groups (e.g., in the methyl ether analog) reduce polarity, improving membrane permeability but slightly decreasing inhibitory potency compared to hydroxylated analogs .

Enzyme Inhibition Mechanisms

- PTP1B Inhibition: Bromophenols inhibit PTP1B via competitive or mixed mechanisms. For example, compound 1 (hydroxyl substituents) binds to the catalytic site with hydrogen bonds (2.0–2.2 Å) to Lys116 and Asp181, while bromines form halogen bonds with Gln226 .

- α-Glucosidase Inhibition: Dimeric bromophenols (e.g., bis-ether derivatives) show 3.8-fold higher activity than monomers, attributed to simultaneous interactions with multiple subsites .

Molecular Docking and Structure-Activity Relationships (SAR)

- Halogen Bonding : Bromine atoms at positions 2, 3, and 6 are critical for forming halogen bonds with PTP1B’s oxyanion hole (e.g., Br···O=C interactions) .

Pharmacokinetic and Physicochemical Comparisons

| Property | User Compound (Methanamine HCl) | 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol |

|---|---|---|---|

| Solubility (Water) | High (due to HCl salt) | Low | Moderate |

| LogP | ~2.5 (predicted) | 3.1 | 1.8 |

| Bioavailability | Enhanced (ionizable amine) | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,3,6-Tribromo-4,5-dimethoxyphenyl)methanamine hydrochloride, considering halogen reactivity and protecting group strategies?

- Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation of a phenyl precursor. For brominated analogs, bromine substituents are introduced via electrophilic substitution using brominating agents like Br₂/FeBr₃ under controlled conditions. The methanamine group can be introduced via reductive amination or Gabriel synthesis, followed by HCl salt formation to enhance stability . Key challenges include managing steric hindrance from multiple bromine atoms and optimizing reaction temperatures to avoid dehalogenation.

Q. How does the halogen substitution pattern influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : Bromine atoms increase hydrophobicity, reducing aqueous solubility, while methoxy groups slightly improve it via hydrogen bonding. Stability in organic solvents (e.g., DMSO, THF) is higher due to reduced hydrolysis risk. For solubility testing, use UV-Vis spectroscopy or HPLC to quantify solubility limits. Stability assessments should include accelerated degradation studies under varying pH and temperature .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns and amine protonation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target). X-ray crystallography may resolve crystal packing influenced by bromine-heavy structures .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents impact reactivity in cross-coupling or substitution reactions?

- Methodological Answer : Bromine’s strong electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitution. Steric hindrance at the 2,3,6-positions limits accessibility for bulky reagents. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ and microwave-assisted conditions to enhance reactivity. Monitor reactions via TLC or LC-MS to detect intermediates .

Q. What computational modeling approaches predict binding affinity to neurological targets (e.g., serotonin receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., 5-HT₂A). Bromine’s polarizability may enhance van der Waals interactions in hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or radioligand binding assays using tritiated analogs. Compare results to halogen-free analogs to isolate bromine’s contribution .

Q. How do temperature and pH variations affect degradation pathways in solution?

- Methodological Answer : Conduct accelerated stability studies (40–60°C, pH 1–13). Under acidic conditions, demethylation of methoxy groups may occur, while basic conditions risk dehydrohalogenation. Use LC-MS/MS to identify degradation products. For long-term storage, recommend lyophilization and storage at -20°C in amber vials to prevent photodegradation .

Q. What strategies mitigate contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer : Standardize assay conditions (cell lines, incubation times) to reduce variability. Use dose-response curves (IC₅₀ calculations) and compare to positive controls. Investigate off-target effects via kinome profiling or transcriptomics. Purity discrepancies (e.g., residual solvents) can skew results, so validate with orthogonal purity methods .

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize microwave-assisted synthesis to overcome steric challenges .

- Biological Assays : Include halogen-free analogs as controls to isolate bromine-specific effects .

- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data practices, especially for conflicting cytotoxicity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.